molecular formula C17H13BrN2O3S B246402 N-(4-Bromophenyl)-N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide

N-(4-Bromophenyl)-N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide

Cat. No. B246402
M. Wt: 405.3 g/mol
InChI Key: SGQNVIGTYRJBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromophenyl)-N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical agent. This compound is known for its ability to interact with biological systems and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide is not fully understood. However, studies have shown that the compound interacts with various biological systems, including the immune system and the nervous system. It has been suggested that the compound may exert its effects through the modulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(4-Bromophenyl)-N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells. In addition, N-(4-Bromophenyl)-N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-Bromophenyl)-N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide in lab experiments is its ability to interact with various biological systems. This makes it a versatile compound that can be used in a wide range of studies. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(4-Bromophenyl)-N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide. One direction is to further investigate the compound's mechanism of action and its interactions with various signaling pathways. Another direction is to study the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the compound's optimal dosage and potential side effects.

Synthesis Methods

The synthesis of N-(4-Bromophenyl)-N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide involves the reaction of 4-bromobenzylamine with 2,4-thiazolidinedione in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields the desired product as a white solid. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

N-(4-Bromophenyl)-N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide has been studied extensively for its potential use as a pharmaceutical agent. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C17H13BrN2O3S

Molecular Weight

405.3 g/mol

IUPAC Name

N-(4-bromophenyl)-N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C17H13BrN2O3S/c1-11(21)19(14-9-7-12(18)8-10-14)16-15(22)20(17(23)24-16)13-5-3-2-4-6-13/h2-10,16H,1H3

InChI Key

SGQNVIGTYRJBBI-UHFFFAOYSA-N

SMILES

CC(=O)N(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=O)N(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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